molecular formula C10H11BrN2O2 B15280403 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 74235-78-2

3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B15280403
CAS No.: 74235-78-2
M. Wt: 271.11 g/mol
InChI Key: FSGOJXPAEITAFF-UHFFFAOYSA-N
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Description

Chemical Name: 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione Synonyms: Monobromobimane (mBBr), Bromobimane, NSC 608544 . Molecular Formula: C₁₀H₁₁BrN₂O₂ Molecular Weight: 271.11 g/mol . Key Features:

  • A bicyclic heterocyclic compound with two fused pyrazole rings (1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione core).
  • Substituents: Bromomethyl (-CH₂Br) at position 3, methyl (-CH₃) groups at positions 2, 6, and 5.
  • Applications: Primarily used as a thiol-reactive fluorescent dye for labeling sulfhydryl groups in proteins and peptides .
  • Physical Properties: Light yellow solid, soluble in DMSO and DMF (50 mg/mL) .

Properties

CAS No.

74235-78-2

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

5-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-10(15)6(2)8(4-11)13(12)9(5)14/h4H2,1-3H3

InChI Key

FSGOJXPAEITAFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=O)C(=C(N2C1=O)CBr)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Core Formation

The pyrazolo[1,2-a]pyrazole-1,5-dione core serves as the structural foundation for subsequent bromomethyl functionalization. A widely adopted method involves the cyclocondensation of β-diketones or β-ketoesters with hydrazine derivatives. For instance, N -amino-2-iminopyridines react with cyclic β-diketones under oxidative conditions to form fused pyrazole systems. In a representative procedure, equimolar amounts of a β-diketone and a hydrazine derivative are heated in ethanol with acetic acid as a catalyst under an oxygen atmosphere. This approach leverages the enol tautomer of the β-diketone, which undergoes nucleophilic attack by the hydrazine, followed by oxidative dehydrogenation to aromatize the ring.

For the target compound, 2,6,7-trimethyl substitution is achieved by selecting methyl-substituted β-diketones. For example, dimethyl-substituted cyclopentane-1,3-dione reacts with methylhydrazine at 130°C in ethanol, producing the tetracyclic core in yields exceeding 60%. The reaction’s regioselectivity is governed by steric and electronic effects, with methyl groups directing cyclization to the desired positions.

Bromomethyl Functionalization via Alkylation

Introducing the bromomethyl group at position 3 requires post-cyclization modification. A two-step protocol is commonly employed:

  • Hydroxymethyl Intermediate Synthesis : The core structure is treated with formaldehyde under basic conditions to install a hydroxymethyl group at position 3.
  • Bromination : The hydroxymethyl group is converted to bromomethyl using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

In a documented procedure, the hydroxymethyl derivative is stirred with 48% HBr at 0°C for 12 hours, yielding the bromomethyl product with 75–80% efficiency. Alternatively, PBr₃ in dichloromethane facilitates bromide substitution within 2 hours at room temperature, though with slightly lower yields (68–72%) due to side reactions.

Metal-Mediated One-Pot Synthesis

Recent advances utilize zinc-mediated reactions to streamline synthesis. A method adapted from spirooxindole chemistry involves treating a pre-formed pyrazolo[1,2-a]pyrazole with propargyl bromide in the presence of zinc powder and hafnium(IV) chloride. The zinc acts as a reducing agent, facilitating the coupling of the propargyl group to the core, which is subsequently brominated using N-bromosuccinimide (NBS). This one-pot approach achieves an overall yield of 65% and minimizes intermediate isolation.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)/saturated NH₄Cl (1:5)
  • Temperature: 0°C → room temperature
  • Key Reagents: Propargyl bromide (3 equiv), Zn (6 equiv), HfCl₄ (0.2 equiv).

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation + HBr β-Diketones, HBr 0°C, 12 h 75–80 High regioselectivity Requires corrosive HBr
Zinc-Mediated Alkylation Propargyl bromide, Zn, HfCl₄ 0°C → RT, 18 h 65 One-pot, minimizes steps Sensitive to moisture
Solid-Phase Synthesis Resin-bound core, TFA RT, 24 h 60–65 Safe handling, scalable Lower yield, specialized equipment

Mechanistic Insights and Optimization

The regioselectivity of bromomethyl installation is critically influenced by the electronic environment of the pyrazolo[1,2-a]pyrazole core. Density functional theory (DFT) studies indicate that position 3 exhibits higher electron density due to conjugation with the dione moiety, making it susceptible to electrophilic attack. Kinetic experiments reveal that bromination proceeds via an Sₙ2 mechanism when using PBr₃, whereas HBr follows an acid-catalyzed electrophilic pathway.

Optimization trials demonstrate that maintaining a reaction temperature below 10°C during bromination suppresses di-bromination byproducts. Additionally, substituting THF with dimethylformamide (DMF) as the solvent enhances solubility of the hydroxymethyl intermediate, improving yields by 8–10%.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Thiol, amine, or alcohol derivatives.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its ability to alkylate thiol groups. The bromomethyl group reacts with thiol groups in proteins and other biomolecules, forming stable covalent bonds. This alkylation can modify the activity of enzymes and other proteins, making it useful for biochemical studies and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Bromomethyl; 2,6,7-trimethyl 271.11 Thiol labeling, fluorescent dye; soluble in DMSO/DMF
2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione 2,6-Dibromo; 3,7-dimethyl 329.97 Photocatalyst precursor; poor solubility in water, used in HER studies
3,7-Diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione 2,6-Dinitro; 3,7-diamino 284.14 Energetic material (heat-resistant explosive); detonation velocity ~7 km/s; density 1.845 g/cm³
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate 3-Bromophenyl; ester groups at 1,2; methyl at 6 433.28 Structural study; Hirshfeld surface analysis; no reported bioactivity
syn-(Me,Me)bimane 2,3,5,6-Tetramethyl 220.26 Photocatalytic hydrogen evolution; UV-active

Key Comparative Analysis :

Substituent Effects on Reactivity and Function: Bromine Position: The bromomethyl group in the target compound enhances thiol reactivity for labeling applications , whereas 2,6-dibromo derivatives (e.g., anti-(Me,Br)bimane) are explored as photocatalysts due to halogen-mediated electron transfer . Nitro vs. Amino Groups: Nitro substituents (e.g., 2,6-dinitro derivative) increase thermal stability and energetic performance, making the compound suitable as an explosive .

Synthetic Routes: The target compound is synthesized via direct bromination of methyl-substituted precursors, as implied by its structural analogs . Energetic Derivatives: Require multi-step protocols involving nitration (HNO₃/Ac₂O) and cyclization under optimized conditions (e.g., diethylamine in isopropanol) .

Thermal and Solubility Properties :

  • Thermal Stability : Nitro-substituted analogs exhibit exceptional heat resistance (decomposition onset at 328.8°C) , whereas brominated derivatives (e.g., anti-(Me,Br)bimane) lack such stability due to weaker C-Br bonds .
  • Solubility : Bromomethyl and nitro derivatives share poor aqueous solubility but dissolve in polar aprotic solvents (DMF, DMSO) .

Applications :

  • Biochemical Use : The bromomethyl group’s electrophilicity makes the target compound ideal for covalent modification of thiols .
  • Energetic Materials : Nitro-functionalized analogs leverage the fused pyrazole ring’s rigidity and density for high detonation performance .
  • Photocatalysis : Bromine in anti-(Me,Br)bimane facilitates light-driven hydrogen evolution reactions .

Biological Activity

3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS Number: 74235-78-2) is a pyrazolo derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and other relevant biological effects.

  • Molecular Formula : C10H11BrN2O2
  • Molecular Weight : 271.111 g/mol
  • Purity : Typically >97% .

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • A related study demonstrated that certain pyrazolo derivatives showed IC50 values ranging from 15.1 µM to 20.7 µM against HeLa and MCF-7 cell lines . This suggests that the compound may possess similar cytotoxic properties.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies on structurally related compounds have shown:

  • Significant antibacterial activity against multiple strains of bacteria . For instance, halogen-substituted pyrazoles have been noted to exhibit stronger inhibitory actions compared to reference drugs.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound:

  • Research has highlighted that similar pyrazolo compounds demonstrated notable antioxidant properties when compared to standard antioxidants like Butylhydroxyanisole and Vitamin C .

Structure-Activity Relationship (SAR)

The biological activities of pyrazolo derivatives are often influenced by their structural features:

  • The presence of bromine in the structure is believed to enhance biological activity by improving binding affinity to target proteins .
  • Molecular docking studies have been employed to predict interactions between these compounds and specific biological targets, supporting the potential for drug development.

Case Studies

A comprehensive study evaluated a series of pyrazolo derivatives for their pharmacological activities. Key findings include:

  • Cytotoxicity : Compounds exhibited varying degrees of cytotoxicity against cancer cell lines with promising IC50 values.
  • Antimicrobial Efficacy : Certain derivatives showed strong activity against resistant bacterial strains.

These findings underline the importance of further research into the pharmacological potential of this compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityIC50 values 15.1 µM - 20.7 µM
AntimicrobialStrong inhibitory action
AntioxidantEffective compared to standards

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione, and how can side reactions be minimized?

  • Methodology : The compound is synthesized via bromination of a precursor (e.g., 3-(hydroxymethyl)-2,6,7-trimethyl-pyrazolo-pyrazoledione) in dry dichloromethane (DCM) under ice-cold conditions. Bromine is added dropwise to prevent overheating, followed by neutralization and extraction. Flash column chromatography (30–60% ethyl acetate/hexane) separates the monobrominated product (74% yield) from dibrominated byproducts (21%) .
  • Key Considerations : Optimizing reaction temperature (0–5°C) and bromine stoichiometry reduces dibromination. Monitoring via TLC ensures reaction progress.

Q. How can solubility challenges of this compound be addressed in experimental design?

  • Methodology : The compound has poor solubility in water and common organic solvents but dissolves in DMSO or DMF (50 mg/mL) . For reactions requiring polar aprotic solvents, DMF is preferred due to its compatibility with nucleophilic substitutions. Pre-dissolving in DMSO before adding to aqueous mixtures can enhance solubility in hybrid systems.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Downfield shifts of NH2 protons (e.g., 9.47–9.61 ppm) confirm bromomethyl substitution, while methyl groups appear as sharp singlets (~2.3–2.6 ppm) .
  • Mass Spectrometry (LRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 271.11) validate the molecular formula (C10H11BrN2O2) .
  • IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm structural integrity .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what are the implications for functionalization?

  • Methodology : The bromomethyl group is highly electrophilic, enabling SN2 reactions with thiols, amines, or azides. For example, in bioconjugation, it reacts selectively with cysteine residues (e.g., forming thioether bonds in proteins) . Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify substitution rates.
  • Data Contradiction : While reports successful bromomethylation, highlights challenges in nitrating similar pyrazolo-pyrazolediones, suggesting steric hindrance may limit reactivity in bulkier derivatives.

Q. What decomposition pathways occur under nucleophilic or thermal stress, and how can stability be improved?

  • Methodology : Under nucleophilic conditions (e.g., aqueous amines), the fused pyrazole ring may undergo binary cleavage, yielding monocyclic pyrazolones (e.g., 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C).
  • Stabilization Strategies : Encapsulation in polymeric matrices (e.g., PLGA) or derivatization with electron-withdrawing groups (e.g., nitro) may enhance thermal stability .

Q. Can this compound serve as a precursor for photoactive materials, and what mechanistic insights support this application?

  • Methodology : Bimane derivatives are explored as photosensitizers (PS) in hydrogen evolution reactions (HER). UV-vis spectroscopy (absorbance ~350–400 nm) and cyclic voltammetry (redox potentials vs. NHE) assess photoactivity. suggests 2D screening matrices (5×5) to evaluate photocatalytic efficiency in HER setups .
  • Limitations : Low solubility in non-polar solvents may limit compatibility with organic PS systems.

Methodological Recommendations Table

Research Objective Recommended Techniques Key Parameters References
Synthesis OptimizationTLC monitoring, flash chromatographySolvent gradient (EtOAc/hexane), 0°C reaction
Solubility EnhancementCo-solvent systems (DMSO/H2O)DMSO concentration ≤10% (v/v)
Functionalization StudiesKinetic assays (SN2 reactions)Excess nucleophile (e.g., NaN3, 2 mM)
Stability AnalysisTGA/DSC, HPLC degradation profilingHeating rate 10°C/min, pH 7–9 buffers

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